1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Medicinal Chemistry Pharmacology Synthetic Cannabinoid

1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941908-76-5) is a synthetic small molecule belonging to the indol-3-ylurea class, characterized by a 4-fluorobenzyl substituent on the urea nitrogen and a 2-methoxyethyl chain on the indole N1 position. Its molecular formula is C19H20FN3O2 (MW 341.4).

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 941908-76-5
Cat. No. B2703229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
CAS941908-76-5
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCOCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C19H20FN3O2/c1-25-11-10-23-13-17(16-4-2-3-5-18(16)23)22-19(24)21-12-14-6-8-15(20)9-7-14/h2-9,13H,10-12H2,1H3,(H2,21,22,24)
InChIKeyMZOSENYPEWOKOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941908-76-5): Structural Classification and Procurement Context


1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941908-76-5) is a synthetic small molecule belonging to the indol-3-ylurea class, characterized by a 4-fluorobenzyl substituent on the urea nitrogen and a 2-methoxyethyl chain on the indole N1 position. Its molecular formula is C19H20FN3O2 (MW 341.4). This compound is of interest in medicinal chemistry and forensic toxicology as a structural analog of synthetic cannabinoids; however, its pharmacological profile remains largely uncharacterized in peer-reviewed literature as of the current search date. [1]

Why Generic Substitution Is Not Recommended for 1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea


The practice of substituting a characterized research compound with an untested analog is inherently risky and can invalidate experimental results. For 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, no public comparative pharmacological data (e.g., receptor binding, functional activity, selectivity, or pharmacokinetic profiles) have been identified in the screened literature that would allow a direct head-to-head assessment against its closest analogs. Without such quantitative evidence, any claim of interchangeability would be scientifically unjustified. Selecting this compound over a close structural relative must be based on application-specific analytical profiling and rigorous in-house validation, not on assumed similarity.

1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: Quantitative Differentiation Evidence Summary


No Comparator-Based Quantitative Pharmacological or Toxicological Data Found in Approved Sources

An exhaustive search of primary research papers, patents (including Google Patents, EPO, and WIPO), and authoritative databases (PubMed, BindingDB, ChEMBL) yielded no quantitative, comparator-anchored evidence for 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. No head-to-head binding, functional, or pharmacokinetic data against a structurally related analog were identified. Consequently, no evidence can be presented that meets the minimum criteria for a 'Direct head-to-head comparison' or 'Cross-study comparable' evidence tag. This lack of published data precludes any scientifically defensible claim of differentiation. Users must establish compound-specific benchmarks through in-house assays before procurement or use.

Medicinal Chemistry Pharmacology Synthetic Cannabinoid

Unvalidated Physicochemical Property Comparison Against Closest Analogs

Basic physicochemical properties can be computationally predicted but lack experimental validation against a specific comparator. The target compound's MW (341.4) and hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) differ from simpler N1-substituted indol-3-ylurea analogs (e.g., 1-(4-fluorobenzyl)-3-(1-methyl-1H-indol-3-yl)urea, MW 297.33). However, the impact of these differences on solubility, permeability, or target binding is not quantified in available literature.

Analytical Chemistry Drug Design Forensic Science

Analytical Differentiation from Regioisomeric and Structurally Related Analogs Requires Method Development

A 2017 forensic chemistry study demonstrated that gas chromatography–tandem mass spectrometry (GC–EI–MS/MS) can differentiate regioisomeric N-fluorobenzyl indole synthetic cannabinoids. However, this study investigated carboxamide/naphthoyl derivatives (FUB-JWH-018 series), not ureas. No published fragmentation data or validated chromatographic method exists for differentiating 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea from its 2- or 3-fluorobenzyl regioisomers or from other N1-substituted analogs. [1]

Forensic Toxicology GC-MS/MS Regioisomer Differentiation

1-(4-Fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: Recommended Procured Use Scenarios


In-House Reference Standard for Analytical Method Development

Given the complete absence of published pharmacological comparator data, the only scientifically defensible procurement scenario for 1-(4-fluorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is as a reference standard for developing and validating analytical methods (e.g., LC-MS/MS, GC-MS, or NMR-based assays). Researchers in forensic toxicology or medicinal chemistry can use this compound to establish retention times, fragmentation spectra, and chromatographic resolution parameters that will subsequently be used to differentiate it from closely related analogs. All differentiation claims emerging from such work must be internally validated and benchmarked. [1]

Structure-Activity Relationship (SAR) Exploratory Probe

This compound may serve as an exploratory probe in SAR studies investigating the impact of N1-substitution (methoxyethyl vs. methyl, ethyl, or unsubstituted) and urea linker modifications on target engagement. However, procurement decisions for SAR campaigns must be preceded by in-house biochemical profiling, as no public data exist to predict its activity, selectivity, or off-target liability relative to comparator molecules. [1]

Metabolite or Impurity Identity Confirmation

In regulated pharmaceutical development, this urea derivative could arise as a process impurity or degradant of a larger indole-containing active pharmaceutical ingredient (API). Procurement of the authentic compound enables identity confirmation via co-injection and spectral matching. Users are cautioned that quantitative purity specifications must be verified by the supplier, as reference standard purity directly impacts limit tests and impurity profiling accuracy. [1]

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